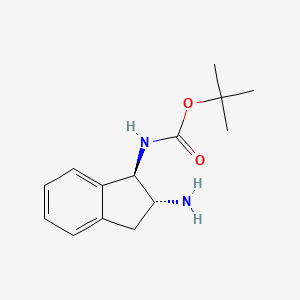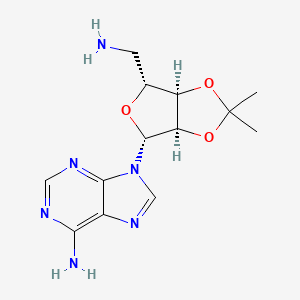
4-Aminopyridazin-3(2H)-one
Übersicht
Beschreibung
4-Aminopyridazin-3(2H)-one, also known as 4-AP or 4-aminopyridine, is a heterocyclic chemical compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine and has been used to synthesize a variety of organic compounds. It is a colorless solid with a molecular weight of 122.14 g/mol and a melting point of 158-160 °C. 4-AP has been studied extensively in the fields of pharmacology, toxicology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Electrophilic Cyanating Agents
4-Aminopyridazin-3(2H)-one derivatives are explored as effective and selective electrophilic cyanating agents. These compounds chemoselectively N-, S-, or C-cyanate various amino, thiol, and carbon nucleophiles in excellent yield, offering potential applications in chemical synthesis and drug development (Kim et al., 2005).
Antiproliferative Activities
A series of aminopyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some compounds demonstrated significant activities, suggesting their potential as therapeutic agents in cancer treatment (Ge et al., 2017).
Synthesis of 4-Aminophthalazin-1(2H)-ones
Research on 4-Aminophthalazin-1(2H)-ones, related to this compound, indicates their diverse biological activities. The development of methods for their synthesis allows for more diverse applications, especially in medicinal chemistry (Vlaar et al., 2013).
Synthesis of Amino Sugars and Mimetics
Aminopyridazin-3(2H)-one derivatives are instrumental in synthesizing amino sugars and related carbohydrate mimetics, which have potential applications in anti-inflammatory agents and pharmaceutical development (Pfrengle & Reissig, 2010).
D-Amino Acid Oxidase Inhibitors
4-Hydroxypyridazin-3(2H)-one derivatives, closely related to this compound, have been identified as novel inhibitors of D-amino acid oxidase (DAAO). This discovery is significant for developing drugs targeting psychiatric and neurodegenerative disorders (Hondo et al., 2013).
Synthesis of Functionalized Pyridazines
Aminopyridazin-3(2H)-one derivatives are used as building blocks for synthesizing functionalized pyridazines, indicating their versatility in pharmaceutical and agrochemical industries (Svete, 2005).
Crystal Structure Analysis
Studies on the crystal structure of compounds like 3-amino-1,2,4-triazin-5(2H)-one, similar to this compound, provide insights into their molecular properties, contributing to drug design and material science (Hwang et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 4-Aminopyridazin-3(2H)-one is Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a protein that plays a crucial role in the transport of fatty acids, which are organic carboxylic acids with a long carbon chain . FABP4 is predominantly expressed in adipocytes and has been linked to various diseases such as atherosclerosis, diabetes, and obesity .
Mode of Action
This compound interacts with FABP4, inhibiting its function . The inhibition of FABP4 leads to a decrease in the transport of fatty acids, which can have various downstream effects .
Biochemical Pathways
The inhibition of FABP4 by this compound affects the fatty acid transport pathway . This can lead to a decrease in the levels of fatty acids in the bloodstream, which can help in the treatment of diseases like atherosclerosis, diabetes, and obesity .
Pharmacokinetics
Advanced modeling investigations and in silico adme-toxicity calculations suggest that this compound could be a potential candidate for in vivo studies .
Result of Action
The result of the action of this compound is the inhibition of FABP4, leading to a decrease in the transport of fatty acids . This can have various effects at the molecular and cellular level, including potential therapeutic effects in the treatment of diseases like atherosclerosis, diabetes, and obesity .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 4-Aminopyridazin-3(2H)-one involve uncovering new structures through the optimization of the previously reported 4-amino and 4-ureido pyridazinone-based series of FABP4 inhibitors . This is part of a larger research effort to create more potent FABP4 inhibitors .
Biochemische Analyse
Biochemical Properties
4-Aminopyridazin-3(2H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of FABP4. FABP4 is a protein that binds to fatty acids and is involved in their transport and metabolism. By inhibiting FABP4, this compound can modulate the levels of fatty acids in cells, which can have significant effects on cellular metabolism and signaling pathways . Additionally, this compound has been shown to interact with other proteins and enzymes involved in lipid metabolism, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FABP4, this compound can reduce the levels of intracellular fatty acids, which can lead to changes in the expression of genes involved in lipid metabolism . Furthermore, this compound has been shown to affect cell signaling pathways related to inflammation and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FABP4 and other biomolecules. By binding to the active site of FABP4, this compound inhibits its activity, preventing the binding and transport of fatty acids . This inhibition can lead to a decrease in intracellular fatty acid levels, which can subsequently affect various cellular processes. Additionally, this compound may interact with other enzymes and proteins involved in lipid metabolism, further modulating cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly, allowing for prolonged effects on cellular function . Long-term studies have demonstrated that this compound can maintain its inhibitory effects on FABP4 and other biomolecules, leading to sustained changes in cellular metabolism and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At lower doses, this compound can effectively inhibit FABP4 and modulate lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver toxicity and alterations in metabolic function . These findings highlight the importance of carefully optimizing the dosage of this compound in preclinical studies to balance its therapeutic benefits with potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. By inhibiting FABP4, this compound can alter the transport and utilization of fatty acids within cells . Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels . These interactions can have significant effects on cellular energy balance and overall metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and lipid droplets, where it can exert its inhibitory effects on FABP4 and other biomolecules . The precise localization and distribution of this compound can vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it can interact with FABP4 and other enzymes involved in lipid metabolism . Additionally, this compound may be targeted to specific subcellular compartments, such as lipid droplets, through post-translational modifications or targeting signals . These localization patterns can influence the efficacy and specificity of this compound in modulating cellular processes .
Eigenschaften
IUPAC Name |
5-amino-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMXVIODDASTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458229 | |
| Record name | 4-Aminopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55271-46-0 | |
| Record name | 4-Amino-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic route to obtain 4-Aminopyridazin-3(2H)-ones with diverse functionalities at the 5-position?
A1: A highly effective method involves the reductive cleavage of isoxazolo[3,4-d]pyridazinones. [] This approach utilizes readily available starting materials like ethyl 4-acylisoxazole-3-carboxylates and employs a one-pot reaction with a suitable hydrazine in the presence of a Palladium on Carbon (Pd/C) catalyst. This methodology allows for the introduction of various oxygenated carbon chains at the 5-position of the 4-Aminopyridazin-3(2H)-one scaffold, significantly broadening the scope for exploring the structure-activity relationship of this class of compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















